![molecular formula C16H13N7O2S B2965293 1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1903425-68-2](/img/structure/B2965293.png)

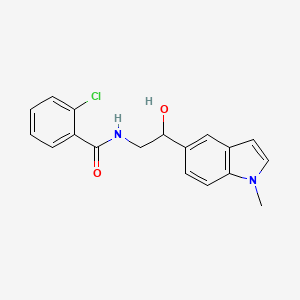

1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

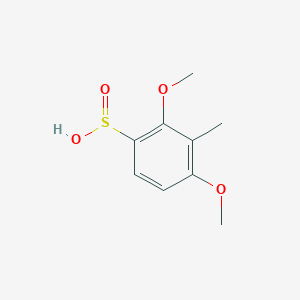

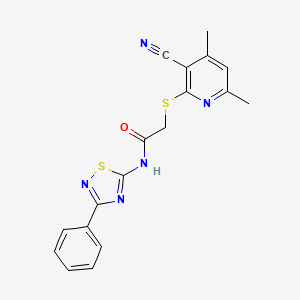

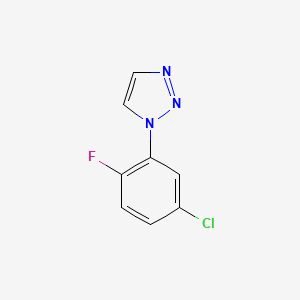

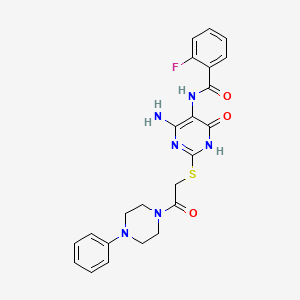

The compound “1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is known for its multidirectional biological activity . Compounds containing the 1,2,4-triazole ring have been proven to have significant antibacterial activity . This compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Scientific Research Applications

Antimicrobial Activity

Compounds with a thiazole moiety, which is structurally similar to the triazolopyridazine component of the molecule , have been shown to possess significant antimicrobial properties . This suggests that our compound could be explored for its efficacy against a range of microbial pathogens, potentially leading to the development of new antimicrobial agents.

Antitumor and Cytotoxic Activity

Thiazole derivatives are known to exhibit antitumor and cytotoxic activities . The compound’s potential to act as an antineoplastic agent can be investigated, targeting various forms of cancer through mechanisms such as apoptosis induction or angiogenesis inhibition.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole compounds is well-documented . The compound could be studied for its ability to reduce inflammation, which is beneficial in treating chronic inflammatory diseases like arthritis and inflammatory bowel disease.

Antiviral Activity

Thiazoles have been associated with antiviral activity , including against HIV . Research into the compound’s application in this area could contribute to the development of novel antiviral drugs, especially for viruses that have developed resistance to current treatments.

Neuroprotective Properties

Some thiazole derivatives have shown neuroprotective effects . The compound could be researched for its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s.

Antidiabetic Activity

Imidazole-containing compounds, which share a similar heterocyclic structure with our compound, have been reported to exhibit antidiabetic activity . This opens up avenues for the compound to be used in the management and treatment of diabetes through various mechanisms, including insulin sensitization or secretion.

Antihypertensive Activity

Thiazole derivatives have also been explored for their antihypertensive effects . The compound could be valuable in the development of new blood pressure-lowering medications, which is significant given the prevalence of hypertension globally.

Analgesic Activity

The compound’s structural similarity to known analgesic molecules suggests that it could be studied for its pain-relieving properties . This would be particularly useful in the development of new analgesics that could potentially have fewer side effects than existing drugs.

Future Directions

The future directions in the research of such compounds could involve further investigations into their synthesis, characterization, and biological activity. The development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of various diseases could be a potential future direction .

properties

IUPAC Name |

1-methyl-6-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O2S/c1-22-15(24)5-3-12(20-22)16(25)17-8-14-19-18-13-4-2-11(21-23(13)14)10-6-7-26-9-10/h2-7,9H,8H2,1H3,(H,17,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJDTJGZWUDACB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide](/img/structure/B2965211.png)

![2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2965215.png)

![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime](/img/structure/B2965217.png)

![3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid](/img/structure/B2965222.png)

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965227.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965228.png)